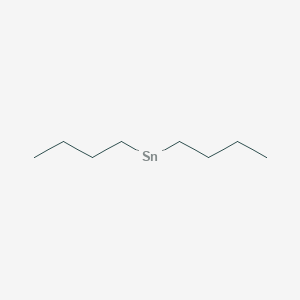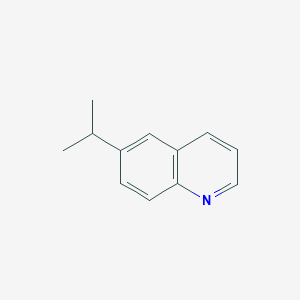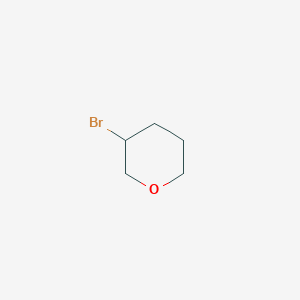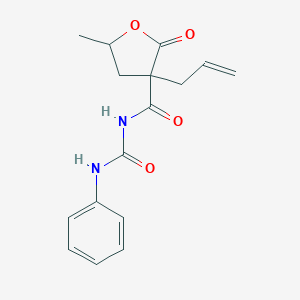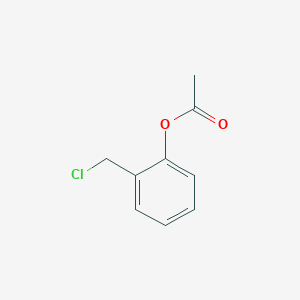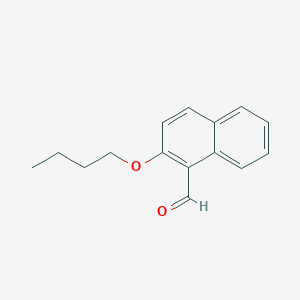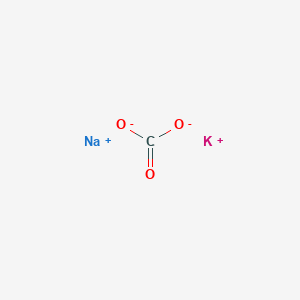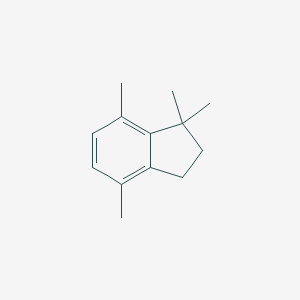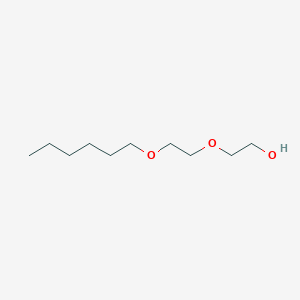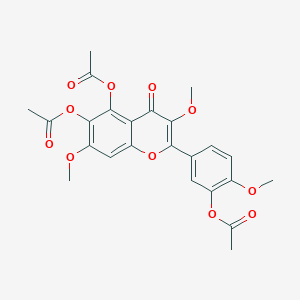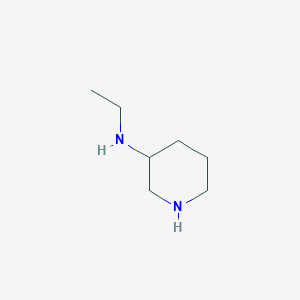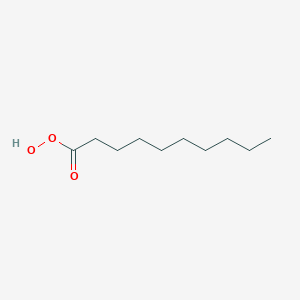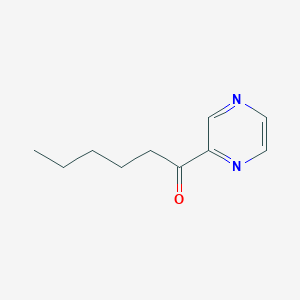
1-(Pyrazin-2-yl)hexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrazin-2-yl)hexan-1-one, also known as PHO, is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PHO belongs to the class of pyrazinones, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-(Pyrazin-2-yl)hexan-1-one is not fully understood. However, it has been suggested that 1-(Pyrazin-2-yl)hexan-1-one may act by inhibiting the activity of enzymes involved in the biosynthesis of essential cellular components, such as nucleic acids and proteins. 1-(Pyrazin-2-yl)hexan-1-one has also been reported to disrupt the cell membrane integrity of bacteria and fungi, leading to their death.
Biochemische Und Physiologische Effekte
1-(Pyrazin-2-yl)hexan-1-one has been shown to exhibit low toxicity towards mammalian cells, making it a promising candidate for further development as a therapeutic agent. In addition, 1-(Pyrazin-2-yl)hexan-1-one has been reported to exhibit antioxidant activity, which may contribute to its potential health benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(Pyrazin-2-yl)hexan-1-one in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. However, one of the limitations of using 1-(Pyrazin-2-yl)hexan-1-one is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(Pyrazin-2-yl)hexan-1-one. One possible direction is to investigate its potential as a therapeutic agent for the treatment of bacterial and fungal infections. Another direction is to explore its potential as an anticancer agent, as it has been reported to exhibit cytotoxic activity against several cancer cell lines. Furthermore, the antioxidant activity of 1-(Pyrazin-2-yl)hexan-1-one may make it a potential candidate for the treatment of oxidative stress-related diseases. Overall, further research is needed to fully understand the potential therapeutic applications of 1-(Pyrazin-2-yl)hexan-1-one.
Synthesemethoden
1-(Pyrazin-2-yl)hexan-1-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-pyrazinecarboxaldehyde with 1-bromohexane, followed by reduction of the resulting imine using sodium borohydride. The final product is obtained by oxidation of the resulting alcohol using Jones reagent.
Wissenschaftliche Forschungsanwendungen
1-(Pyrazin-2-yl)hexan-1-one has been extensively studied for its potential therapeutic applications. It has been reported to possess antimicrobial, antifungal, and anticancer properties. 1-(Pyrazin-2-yl)hexan-1-one has also been shown to inhibit the growth of several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). In addition, 1-(Pyrazin-2-yl)hexan-1-one has been reported to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus.
Eigenschaften
CAS-Nummer |
1248815-46-4 |
|---|---|
Produktname |
1-(Pyrazin-2-yl)hexan-1-one |
Molekularformel |
C10H14N2O |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1-pyrazin-2-ylhexan-1-one |
InChI |
InChI=1S/C10H14N2O/c1-2-3-4-5-10(13)9-8-11-6-7-12-9/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
YGFVVWJPJVDJGW-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)C1=NC=CN=C1 |
Kanonische SMILES |
CCCCCC(=O)C1=NC=CN=C1 |
Synonyme |
2-Hexanoylpyrazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



